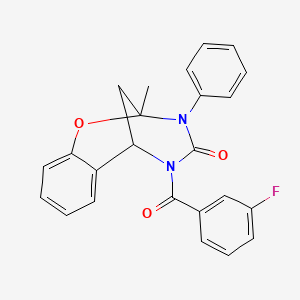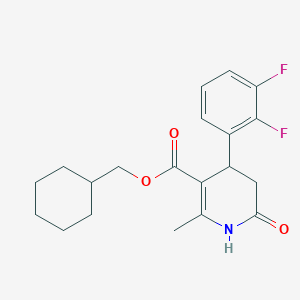![molecular formula C20H18N2O6 B11434800 (2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B11434800.png)
(2Z)-2-[(acetyloxy)imino]-8-methoxy-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is a complex organic compound with a unique structure that combines chromene and carbamoyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2H-chromen-2-one with 4-methoxyphenyl isocyanate, followed by the introduction of an amino acetate group. The reaction conditions often require the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The amino acetate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde, while reduction of the carbonyl groups can produce methoxybenzyl alcohol.
Scientific Research Applications
Chemistry
In chemistry, [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is investigated for its potential therapeutic properties. Preliminary studies indicate it may have anti-inflammatory, antioxidant, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects might involve the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-2H-chromen-2-one: A precursor in the synthesis of the target compound.
4-Methoxyphenyl isocyanate: Another precursor used in the synthetic route.
Amino acetate derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
[(2Z)-8-METHOXY-3-[(4-METHOXYPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO ACETATE is unique due to its combination of chromene and carbamoyl functionalities, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18N2O6 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
[(Z)-[8-methoxy-3-[(4-methoxyphenyl)carbamoyl]chromen-2-ylidene]amino] acetate |
InChI |
InChI=1S/C20H18N2O6/c1-12(23)28-22-20-16(11-13-5-4-6-17(26-3)18(13)27-20)19(24)21-14-7-9-15(25-2)10-8-14/h4-11H,1-3H3,(H,21,24)/b22-20- |
InChI Key |
QGNSRVLPBITWLB-XDOYNYLZSA-N |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11434733.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide](/img/structure/B11434740.png)
![methyl {8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B11434747.png)
![6-chloro-2-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434750.png)
![8-(5-bromo-2-methoxyphenyl)-3-(3-chloro-4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434761.png)

![5-methyl-N-(2-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B11434769.png)
![6-[(4-methoxybenzyl)amino]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11434782.png)
![2-{2-[(3,5-dimethoxyphenyl)amino]-2-oxoethyl}-N-(4-methylphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11434784.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B11434788.png)
![2-(4-chlorophenoxy)-N-[(5-{[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]thio}-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B11434789.png)
![8-(2-Chlorophenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11434794.png)
